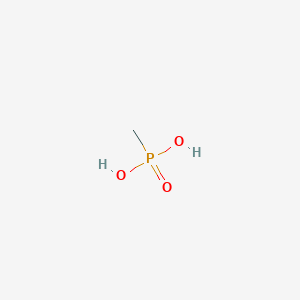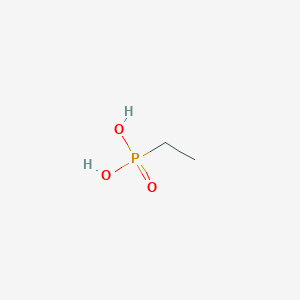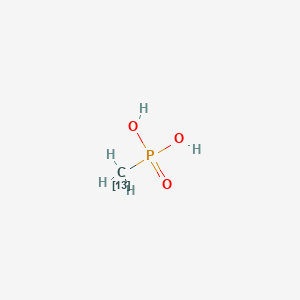
Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate and related compounds involves multi-step chemical reactions, often starting from simple precursors. For instance, a study by Bauer et al. (1990) describes a two-step synthesis starting from specific pyridine derivatives, hydroquinone, and ethyl lactate, showcasing the compound's herbicidal properties compared to known herbicides (Bauer, Bieringer, Hacker, Koch, & Willms, 1990).
Molecular Structure Analysis
Vogt et al. (2013) conducted a detailed study on the polymorphism of a closely related compound using spectroscopic and diffractometric techniques, highlighting the challenges in characterizing such complex molecules. Their research utilized capillary powder X-ray diffraction and solid-state nuclear magnetic resonance to differentiate subtle structural differences (Vogt, Williams, Johnson, & Copley, 2013).
Chemical Reactions and Properties
Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate participates in various chemical reactions, contributing to its versatility in synthetic chemistry. Cui et al. (2007) developed a novel synthesis method for N-substituted 1,4-dihydropyridines, demonstrating the compound's reactivity and potential applications in producing fluorescent materials (Cui, Wang, Lin, & Wang, 2007).
Applications De Recherche Scientifique
Material Science Applications : Zinc(II) and chloroindium(III) phthalocyanines bearing ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups exhibit promising photophysical and photochemical properties. These properties are beneficial for solar cell production and photocatalysis (Kuruca et al., 2018).
Chemical Synthesis : Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a novel precursor for synthesizing N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-dione, has been identified. This demonstrates its utility in the synthesis of complex organic compounds (Thakur, Sharma, & Das, 2015).
Enzymatic Synthesis : ChKRED12 has shown potential in the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate, a key intermediate in the production of the antidepressant drug duloxetine (Ren et al., 2019).
Polymers and Stability : Polymers derived from diphenols methyl and ethyl 2,2-bis (4-hydroxyphenyl)-propanoate are noted for their stability, a crucial aspect in polymer science (Tagle & Diaz, 1998).
Safety And Hazards
Based on the available data, Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate does not meet the classification criteria for hazards4. However, it is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid dust formation4.
Orientations Futures
There is currently no specific information available on the future directions of Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate. However, given its chemical structure and properties, it may have potential applications in various fields of research and development.
Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-2-16-11(15)4-3-8-9(12)5-7(14)6-10(8)13/h5-6,14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHBXCZQKFVJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)



![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)








